In Vivo Acute Toxicity: 3.85-Fold Lower Than Nicotine in Murine Model
Ethylnornicotine exhibits substantially lower acute toxicity compared to nicotine, with an intraperitoneal LD50 of 38.5 mg/kg in mice [1]. This represents a 3.85-fold reduction in acute toxicity relative to nicotine (LD50 = 10 mg/kg) and a 1.17-fold reduction relative to its immediate precursor nornicotine (LD50 = 33 mg/kg) [1]. Intravenous administration yields a similar trend with LD50 values of 5.6 mg/kg for ethylnornicotine, 1.16 mg/kg for nicotine, and 4.1 mg/kg for nornicotine [1].
| Evidence Dimension | Acute toxicity (median lethal dose) |
|---|---|
| Target Compound Data | LD50 i.p. = 38.5 mg/kg; LD50 i.v. = 5.6 mg/kg |
| Comparator Or Baseline | Nicotine: LD50 i.p. = 10 mg/kg, i.v. = 1.16 mg/kg; Nornicotine: LD50 i.p. = 33 mg/kg, i.v. = 4.1 mg/kg |
| Quantified Difference | 3.85× less toxic than nicotine (i.p.); 1.17× less toxic than nornicotine (i.p.) |
| Conditions | In vivo murine model; intraperitoneal and intravenous administration |
Why This Matters
Reduced acute toxicity at equivalent receptor occupancy allows wider dosing windows in preclinical studies where nicotinic agonist activity is desired but nicotinic toxicity limits experimental range.
- [1] Mattila, M. (1963). Pharmacological properties of some pyrrolidine N-substituted nornicotine derivatives. Annales Medicinae Experimentalis et Biologiae Fenniae, 41(Suppl 3), 1-92. PMID: 14071432. View Source
